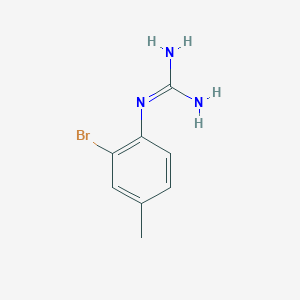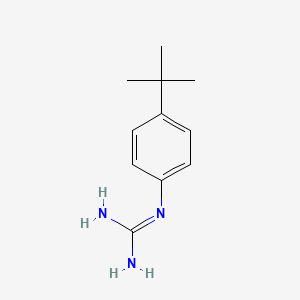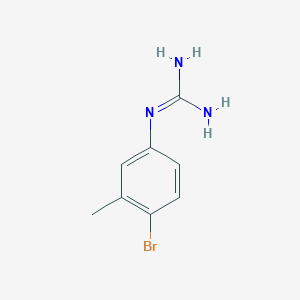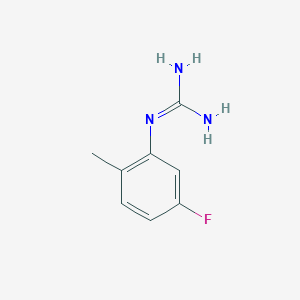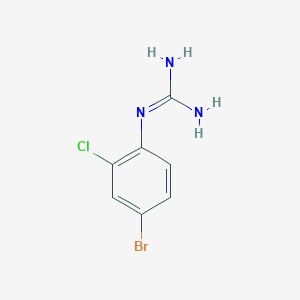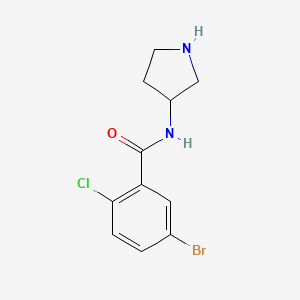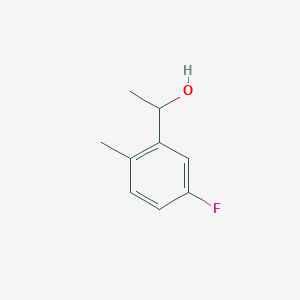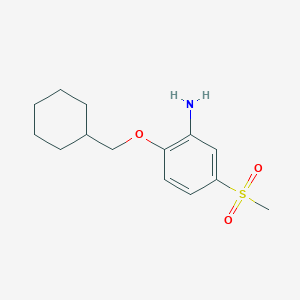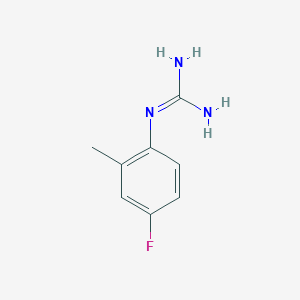
1-(4-Fluoro-2-methylphenyl)guanidine
Overview
Description
1-(4-Fluoro-2-methylphenyl)guanidine is a useful research compound. Its molecular formula is C8H10FN3 and its molecular weight is 167.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluoro-2-methylphenyl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluoro-2-methylphenyl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorophore Applications : A study by Zhou et al. (2013) discussed a fluorophore based on guanidine substituted 1,8-naphthalimide. This compound, due to its excited-state intramolecular charge transfer (ICT) properties, shows potential as a fluoride ion sensor, highlighting its application in sensing technologies (Zhou et al., 2013).
Synthesis of PET Tracers : Shiue et al. (2001) described the synthesis of 9-[(3-[18F]Fluoro-1-hydroxy-2-propoxy)methyl]guanine and 9-(4-[18F]fluoro-3-hydroxymethylbutyl)guanine for gene therapy. These compounds, due to their properties, can be used in Positron Emission Tomography (PET) imaging to monitor gene expression in tumors (Shiue et al., 2001).
Therapeutic Potential : A study by Ullah et al. (2017) synthesized new fluoro-substituted guanidines and explored their antimicrobial and antioxidant properties. This indicates potential therapeutic applications for these compounds (Ullah et al., 2017).
Radiosynthesis for Imaging Agents : Ponde et al. (2004) focused on the rapid and reproducible radiosynthesis of [18F] FHBG, an imaging agent for gene therapy using PET. This compound can be used for lung imaging in gene therapy applications (Ponde et al., 2004).
Antiviral Research : Shimizu et al. (2000) examined the use of a benzimidazole derivative, which is similar to guanidine, in inhibiting the replication of enteroviruses, pointing towards its antiviral applications (Shimizu et al., 2000).
Biological and Therapeutic Uses : Sa̧czewski and Balewski (2013) reviewed the therapeutic applications of guanidine-containing compounds, including their use in central nervous system agents, anti-inflammatory agents, anti-diabetic, and chemotherapeutic agents, as well as in cosmetics (Sa̧czewski & Balewski, 2013).
Anion Exchange Polymer Electrolytes : Kim et al. (2011) synthesized guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via activated fluorophenyl-amine reaction. This demonstrates the application of guanidine derivatives in material science (Kim et al., 2011).
properties
IUPAC Name |
2-(4-fluoro-2-methylphenyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXMWAIHNYCCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-2-methylphenyl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



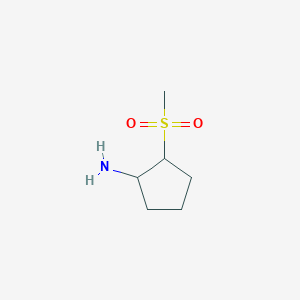
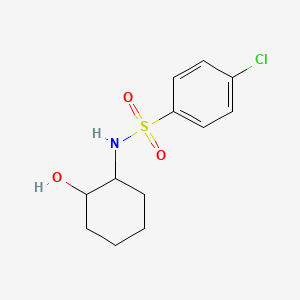
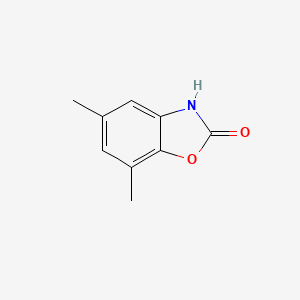
![1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one](/img/structure/B7868330.png)
![1-[5-Bromo-2-(cyclopropylmethoxy)phenyl]ethan-1-one](/img/structure/B7868337.png)

